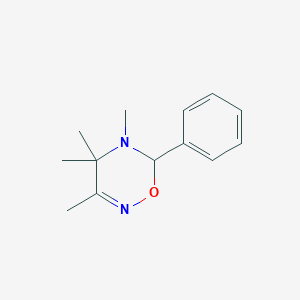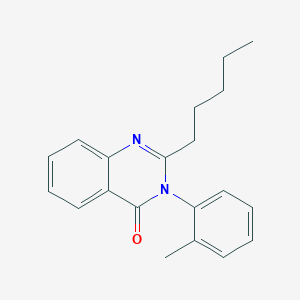![molecular formula C17H18N6O B10865498 4-{[2-(4,6-Dimethyl-2-pyrimidinyl)hydrazino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865498.png)
4-{[2-(4,6-Dimethyl-2-pyrimidinyl)hydrazino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(4,6-Dimethyl-2-pyrimidinyl)hydrazino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4,6-Dimethyl-2-pyrimidinyl)hydrazino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4,6-dimethyl-2-pyrimidinylhydrazine with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification, and final synthesis. The use of advanced techniques such as column chromatography and recrystallization ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4,6-Dimethyl-2-pyrimidinyl)hydrazino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones and pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-{[2-(4,6-Dimethyl-2-pyrimidinyl)hydrazino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(4,6-Dimethyl-2-pyrimidinyl)hydrazino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, its interaction with enzymes involved in DNA replication can result in antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its anti-inflammatory properties.
4,6-Dimethyl-2-pyrimidinamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-{[2-(4,6-Dimethyl-2-pyrimidinyl)hydrazino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of a pyrazolone ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H18N6O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H18N6O/c1-11-9-12(2)20-17(19-11)21-18-10-15-13(3)22-23(16(15)24)14-7-5-4-6-8-14/h4-10,22H,1-3H3,(H,19,20,21)/b18-10+ |
InChI Key |
VLQQIXJXDCZVEK-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=C(NN(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865416.png)
![N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10865419.png)
![3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10865431.png)
![10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865436.png)

![1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea](/img/structure/B10865446.png)
![2-(1-benzyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10865454.png)

![4-(4-methoxyphenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10865467.png)
![methyl [(4Z)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865470.png)
![5-hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10865480.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865490.png)
![N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B10865494.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865503.png)
